molecular formula C14H19NO4 B8496831 Diethyl 2-(4-aminophenyl)-2-methylmalonate

Diethyl 2-(4-aminophenyl)-2-methylmalonate

Cat. No. B8496831
M. Wt: 265.30 g/mol
InChI Key: YZAHUPCNNKTQTC-UHFFFAOYSA-N
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Patent
US09029544B2

Procedure details

To a solution of 4.98 g Diethyl 2-methyl-2-(4-nitrophenyl)malonate in 70 ml methanol are added 896 mg of 10% palladium on charcoal. The mixture is hydrogenated at 2 bar for 3 hours. After filtration the solvent is evaporated in vacuo and the residue is chromatographed on silica gel (cyclohexane/ethylacetate 90:10 to 50:50).
Quantity
4.98 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
896 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:13]1[CH:18]=[CH:17][C:16]([N+:19]([O-])=O)=[CH:15][CH:14]=1)([C:8]([O:10][CH2:11][CH3:12])=[O:9])[C:3]([O:5][CH2:6][CH3:7])=[O:4]>CO.[Pd]>[NH2:19][C:16]1[CH:17]=[CH:18][C:13]([C:2]([CH3:1])([C:3]([O:5][CH2:6][CH3:7])=[O:4])[C:8]([O:10][CH2:11][CH3:12])=[O:9])=[CH:14][CH:15]=1

Inputs

Step One
Name
Quantity
4.98 g
Type
reactant
Smiles
CC(C(=O)OCC)(C(=O)OCC)C1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
70 mL
Type
solvent
Smiles
CO
Name
Quantity
896 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration the solvent
CUSTOM
Type
CUSTOM
Details
is evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is chromatographed on silica gel (cyclohexane/ethylacetate 90:10 to 50:50)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
NC1=CC=C(C=C1)C(C(=O)OCC)(C(=O)OCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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